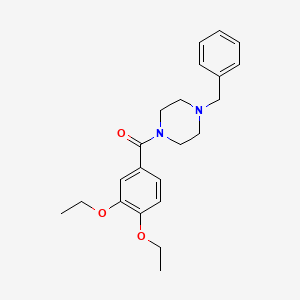
1-benzyl-4-(3,4-diethoxybenzoyl)piperazine
Overview
Description
1-benzyl-4-(3,4-diethoxybenzoyl)piperazine: is a synthetic organic compound belonging to the piperazine class This compound is characterized by a piperazine ring substituted with a benzyl group at the nitrogen atom and a 3,4-diethoxybenzoyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-benzyl-4-(3,4-diethoxybenzoyl)piperazine typically involves the following steps:
-
Formation of the Piperazine Ring:
- The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
-
Benzylation:
- The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like toluene or dichloromethane.
-
Acylation:
- The final step involves the acylation of the benzylated piperazine with 3,4-diethoxybenzoyl chloride. This reaction is usually performed in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
1-benzyl-4-(3,4-diethoxybenzoyl)piperazine can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution:
- The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
-
Oxidation:
- Potassium permanganate in acidic or basic medium.
- Chromium trioxide in acetic acid.
-
Reduction:
- Lithium aluminum hydride in dry ether.
- Sodium borohydride in methanol or ethanol.
-
Substitution:
- Alkyl halides in the presence of a base.
- Sulfonates in polar aprotic solvents.
Major Products:
-
Oxidation:
- Ketones or carboxylic acids depending on the reaction conditions.
-
Reduction:
- Alcohols or amines.
-
Substitution:
- Various substituted piperazines depending on the substituent used.
Scientific Research Applications
Chemistry:
1-benzyl-4-(3,4-diethoxybenzoyl)piperazine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology:
In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine:
The compound is explored for its potential therapeutic applications. It is studied for its effects on the central nervous system and its potential use as a drug candidate for treating neurological disorders.
Industry:
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3,4-diethoxybenzoyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
-
Receptors:
- The compound may interact with neurotransmitter receptors, influencing neuronal activity and neurotransmission.
-
Enzymes:
- It may inhibit or activate specific enzymes, affecting metabolic pathways and biochemical reactions.
-
Ion Channels:
- The compound may modulate ion channels, altering ion flow and membrane potential in cells.
Comparison with Similar Compounds
-
1-benzylpiperazine:
- Similar in structure but lacks the 3,4-diethoxybenzoyl group. It is known for its stimulant properties.
-
4-benzylpiperidine:
- Contains a piperidine ring instead of a piperazine ring. It has different pharmacological properties.
-
1-(3,4-diethoxybenzoyl)piperazine:
- Similar but lacks the benzyl group. It may have different chemical and biological activities.
Uniqueness:
1-benzyl-4-(3,4-diethoxybenzoyl)piperazine is unique due to the presence of both the benzyl and 3,4-diethoxybenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-3-26-20-11-10-19(16-21(20)27-4-2)22(25)24-14-12-23(13-15-24)17-18-8-6-5-7-9-18/h5-11,16H,3-4,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQSSZIVRQLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


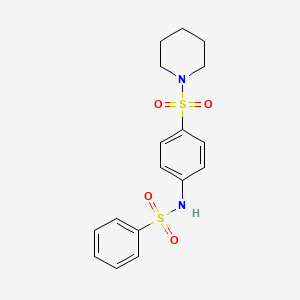
![3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3570798.png)
![5-benzyl-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-3-thiophenecarboxamide](/img/structure/B3570800.png)
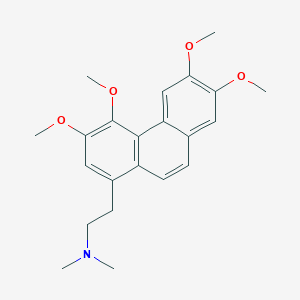
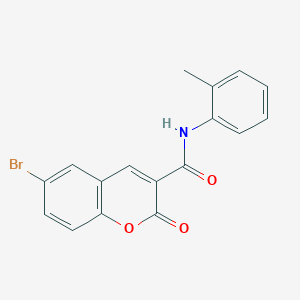
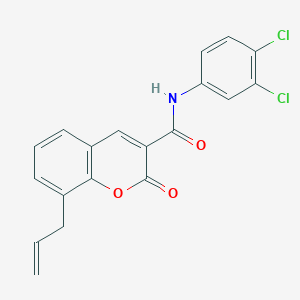
![[2-(4-Nitrophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B3570826.png)
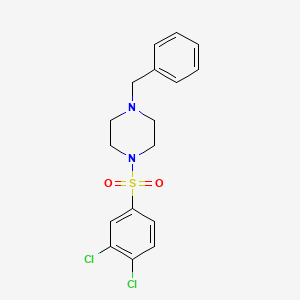
![N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B3570842.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B3570854.png)
![methyl 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-nitrobenzoate](/img/structure/B3570868.png)
![Methyl 3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-nitrobenzoate](/img/structure/B3570870.png)
![1-(4-Chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570871.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide](/img/structure/B3570878.png)
